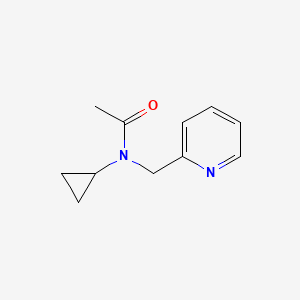
N~1~-methyl-N~1~-(3-thienylmethyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-methyl-N~1~-(3-thienylmethyl)propanamide, also known as MTMP, is a synthetic compound that has gained interest in the scientific community due to its potential use in research applications. MTMP belongs to the class of compounds known as thienyl-substituted amides, which have been shown to exhibit a range of biological activities. In
Mechanism of Action
The exact mechanism of action of N~1~-methyl-N~1~-(3-thienylmethyl)propanamide is not fully understood, but it is believed to act as a positive allosteric modulator of the GABA receptor. This means that it enhances the activity of the receptor, leading to increased inhibition of neuronal activity.
Biochemical and Physiological Effects:
N~1~-methyl-N~1~-(3-thienylmethyl)propanamide has been shown to have a range of biochemical and physiological effects. In animal studies, it has been shown to exhibit anticonvulsant activity, reduce anxiety-like behavior, and improve cognitive function. Additionally, it has been shown to increase the release of dopamine in the brain, leading to increased feelings of reward and pleasure.
Advantages and Limitations for Lab Experiments
N~1~-methyl-N~1~-(3-thienylmethyl)propanamide has several advantages for use in lab experiments. It is relatively easy to synthesize, and its effects on the GABA receptor make it a useful tool for studying the role of this receptor in various physiological processes. However, one limitation of using N~1~-methyl-N~1~-(3-thienylmethyl)propanamide in lab experiments is that its effects on other neurotransmitter systems are not well understood, making it difficult to interpret results.
Future Directions
There are several potential future directions for research on N~1~-methyl-N~1~-(3-thienylmethyl)propanamide. One area of interest is the development of new drugs targeting the GABA receptor using N~1~-methyl-N~1~-(3-thienylmethyl)propanamide as a ligand. Additionally, further studies are needed to fully understand the mechanism of action of N~1~-methyl-N~1~-(3-thienylmethyl)propanamide and its effects on other neurotransmitter systems. Finally, the potential use of N~1~-methyl-N~1~-(3-thienylmethyl)propanamide in the treatment of epilepsy and other neurological disorders should be further explored.
Synthesis Methods
N~1~-methyl-N~1~-(3-thienylmethyl)propanamide can be synthesized using a variety of methods, including the reaction of N-methyl-N-(3-thienylmethyl)propanamide with methyl iodide, or the reaction of N-(3-thienylmethyl)propanamide with dimethyl sulfate and methylamine. The purity and yield of the final product can be improved by using column chromatography or recrystallization techniques.
Scientific Research Applications
N~1~-methyl-N~1~-(3-thienylmethyl)propanamide has been shown to have potential applications in a variety of scientific research fields. For example, it has been studied for its potential use as a ligand in the development of new drugs targeting the GABA receptor. Additionally, N~1~-methyl-N~1~-(3-thienylmethyl)propanamide has been shown to exhibit anticonvulsant activity in animal models, making it a potential candidate for the treatment of epilepsy.
properties
IUPAC Name |
N-methyl-N-(thiophen-3-ylmethyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NOS/c1-3-9(11)10(2)6-8-4-5-12-7-8/h4-5,7H,3,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXXSCBQKYXIUGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(C)CC1=CSC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-(thiophen-3-ylmethyl)propanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(dimethylamino)-2-oxoethyl]-N-methylpyridine-3-carboxamide](/img/structure/B7501349.png)


![N-[2-(dimethylamino)-2-oxoethyl]-N-methylcyclopentanecarboxamide](/img/structure/B7501368.png)
![N-[2-(dimethylamino)-2-oxoethyl]-N-methylcyclohexanecarboxamide](/img/structure/B7501373.png)
![N-[2-(1,3-benzothiazol-2-yl)ethyl]-2-methylsulfonylbenzamide](/img/structure/B7501412.png)
![N-[(2,4-dimethylphenyl)methyl]-N-methylcyclobutanecarboxamide](/img/structure/B7501415.png)
![N-[2-(1,3-benzothiazol-2-yl)ethyl]-4-[(2,5-dioxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B7501417.png)

![N-tert-butyl-2-[4-[2-[methyl-[2-(4-oxo-2,3-dihydro-1,5-benzoxazepin-5-yl)acetyl]amino]acetyl]piperazin-1-yl]acetamide](/img/structure/B7501421.png)

![[4-(Azepane-1-carbonyl)piperidin-1-yl]-cyclobutylmethanone](/img/structure/B7501437.png)
![6-bromo-2-pyridin-4-yl-1H-imidazo[4,5-b]pyridine](/img/structure/B7501447.png)
